

# Independent Verification of Published Defactinib Hydrochloride Findings: A Comparative Guide

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## Compound of Interest

Compound Name: Defactinib hydrochloride

Cat. No.: B1662817

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This guide provides an independent verification of published findings on **Defactinib hydrochloride**, focusing on its clinical efficacy in combination with Avutometinib and comparing its performance with alternative treatments for recurrent KRAS-mutant low-grade serous ovarian cancer (LGSOC). Detailed experimental protocols for key preclinical and clinical studies are provided, alongside visualizations of relevant biological pathways and experimental workflows.

## Executive Summary

**Defactinib hydrochloride**, a selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), has demonstrated significant clinical activity when used in combination with the RAF/MEK inhibitor Avutometinib.[1][2] This combination therapy addresses a key resistance mechanism to MAPK pathway inhibition, where FAK activation plays a crucial role.[3][4] Clinical trials, most notably RAMP 201 and FRAME, have shown promising results in patients with LGSOC, particularly in those with KRAS mutations.[5][6] On May 8, 2025, the U.S. Food and Drug Administration (FDA) granted accelerated approval to the combination of avutometinib and defactinib for adult patients with recurrent low-grade serous ovarian cancer harboring a KRAS mutation who have received prior systemic therapy.[7]

## Comparative Efficacy of Defactinib in Combination Therapy

The clinical efficacy of Defactinib in combination with Avutometinib has been primarily evaluated in the Phase 2 RAMP 201 trial and the Phase 1 FRAME trial. The data consistently demonstrates superior outcomes for patients with KRAS-mutant LGSOC compared to the KRAS wild-type population.

**Table 1: Efficacy of Defactinib + Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (RAMP 201 Trial)**

Efficacy Endpoint	Overall Population (n=109)	KRAS-Mutant (n=57)	KRAS Wild-Type (n=52)
Overall Response Rate (ORR)	31% <a href="#">[1]</a>	44% <a href="#">[1]</a> <a href="#">[5]</a>	17% <a href="#">[1]</a> <a href="#">[5]</a>
Median Progression-Free Survival (PFS)	12.9 months <a href="#">[1]</a> <a href="#">[5]</a>	22.0 months <a href="#">[5]</a>	12.8 months <a href="#">[5]</a>
Median Duration of Response (DOR)	31.1 months <a href="#">[7]</a>	31.1 months <a href="#">[5]</a> <a href="#">[7]</a>	9.2 months <a href="#">[5]</a> <a href="#">[7]</a>
Disease Control Rate (DCR) at ≥6 months	61% <a href="#">[7]</a>	70% <a href="#">[5]</a> <a href="#">[7]</a>	50% <a href="#">[5]</a> <a href="#">[7]</a>

**Table 2: Efficacy of Defactinib + Avutometinib in Low-Grade Serous Ovarian Cancer (FRAME Trial)**

Efficacy Endpoint	Overall LGSOC Population (n=26)	KRAS-Mutant (n=12)	KRAS Wild-Type (n=12)
Overall Response Rate (ORR)	42.3% <a href="#">[6]</a> <a href="#">[8]</a>	58.3% <a href="#">[6]</a> <a href="#">[8]</a>	33.3% <a href="#">[6]</a> <a href="#">[8]</a>
Median Progression-Free Survival (mPFS)	20.1 months <a href="#">[6]</a> <a href="#">[8]</a>	30.8 months <a href="#">[6]</a> <a href="#">[8]</a>	8.9 months <a href="#">[6]</a> <a href="#">[8]</a>

## Comparison with Alternative Therapies

Standard-of-care options for recurrent LGSOC include chemotherapy and hormonal therapies. The MEK inhibitor trametinib has also shown efficacy and is considered a new standard-of-care option.

**Table 3: Comparison of Efficacy with Standard-of-Care and Other Targeted Therapies in Recurrent Low-Grade Serous Ovarian Cancer**

Treatment	Trial	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
Defactinib + Avutometinib (KRAS-Mutant)	RAMP 201	44% <a href="#">[1]</a> <a href="#">[5]</a>	22.0 months <a href="#">[5]</a>
Trametinib	GOG 281/LOGS	26% <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	13.0 months <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Standard of Care (Chemotherapy/Hormonal)	GOG 281/LOGS	6% <a href="#">[10]</a> <a href="#">[11]</a>	7.2 months <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Letrozole	GOG 281/LOGS	14% <a href="#">[10]</a>	10.6 months (pre-planned subgroup) <a href="#">[10]</a>
Paclitaxel	GOG 281/LOGS	9% <a href="#">[10]</a>	-
Pegylated Liposomal Doxorubicin	GOG 281/LOGS	3% <a href="#">[10]</a>	-
Topotecan	GOG 281/LOGS	0% <a href="#">[10]</a>	-
Tamoxifen	GOG 281/LOGS	0% <a href="#">[10]</a>	-

## Experimental Protocols

### Preclinical Evaluation of Defactinib and Avutometinib Synergy

Objective: To assess the synergistic anti-tumor activity of combined RAF/MEK and FAK inhibition in preclinical models of gynecologic cancers.

Methodologies:

- **Cell Lines and Culture:** Primary high-grade endometrioid endometrial cancer (EAC) cell lines (UTE1, UTE2, UTE3, UTE10, UTE11) were established from patient tumors.[\[12\]](#) Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **In Vitro Viability Assays:** Cell viability was assessed using assays such as CellTiter-Glo following treatment with a dose range of Defactinib, Avutometinib, or the combination.[\[12\]](#) IC50 values were determined to quantify sensitivity.
- **Western Blot Analysis:** To investigate the mechanism of action, cells were treated with the inhibitors, and protein lysates were subjected to Western blotting to detect levels of total and phosphorylated FAK, MEK, and ERK.[\[12\]](#)[\[13\]](#)
- **Animal Models:** In vivo efficacy was evaluated using xenograft models, where human cancer cell lines (e.g., UTE10) were implanted into immunodeficient mice.[\[12\]](#)[\[13\]](#) Mice were treated with vehicle control, single-agent Defactinib or Avutometinib, or the combination via oral gavage.[\[12\]](#)[\[13\]](#) Tumor growth was monitored, and overall survival was assessed.[\[14\]](#)
- **Patient-Derived Organoid Models:** 3D organoid models derived from LGSOC patients were used to assess the synergy between Avutometinib and Defactinib.[\[15\]](#) Combination index was calculated to determine synergy.

## Clinical Trial Protocol: RAMP 201 (NCT04625270)

Objective: To evaluate the efficacy and safety of Avutometinib alone and in combination with Defactinib in patients with recurrent LGSOC.

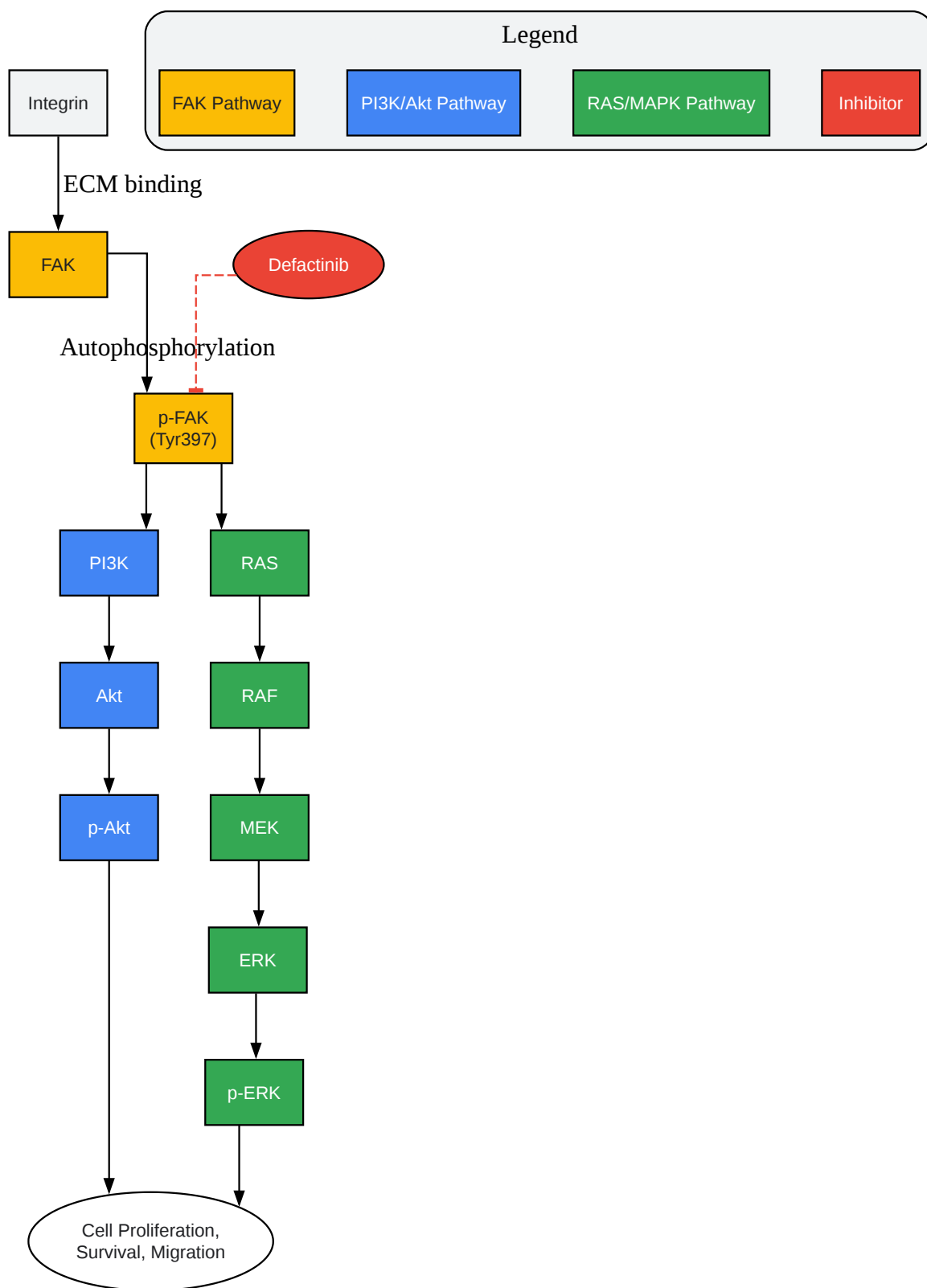
Methodologies:

- **Study Design:** A Phase 2, open-label, multicenter, randomized trial.[\[15\]](#) Patients were stratified by KRAS mutation status.[\[15\]](#)

- Patient Population: Adult patients with recurrent, measurable LGSOC who had received at least one prior platinum-based chemotherapy regimen.[15]
- Treatment Arms:
  - Combination Therapy: Avutometinib 3.2 mg orally twice weekly + Defactinib 200 mg orally twice daily.[15]
  - Monotherapy (initial phase): Avutometinib 4.0 mg orally twice weekly.[15]
- Endpoints: The primary endpoint was the objective response rate (ORR) as assessed by a blinded independent central review.[15] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.[7]
- Tumor Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.[5]

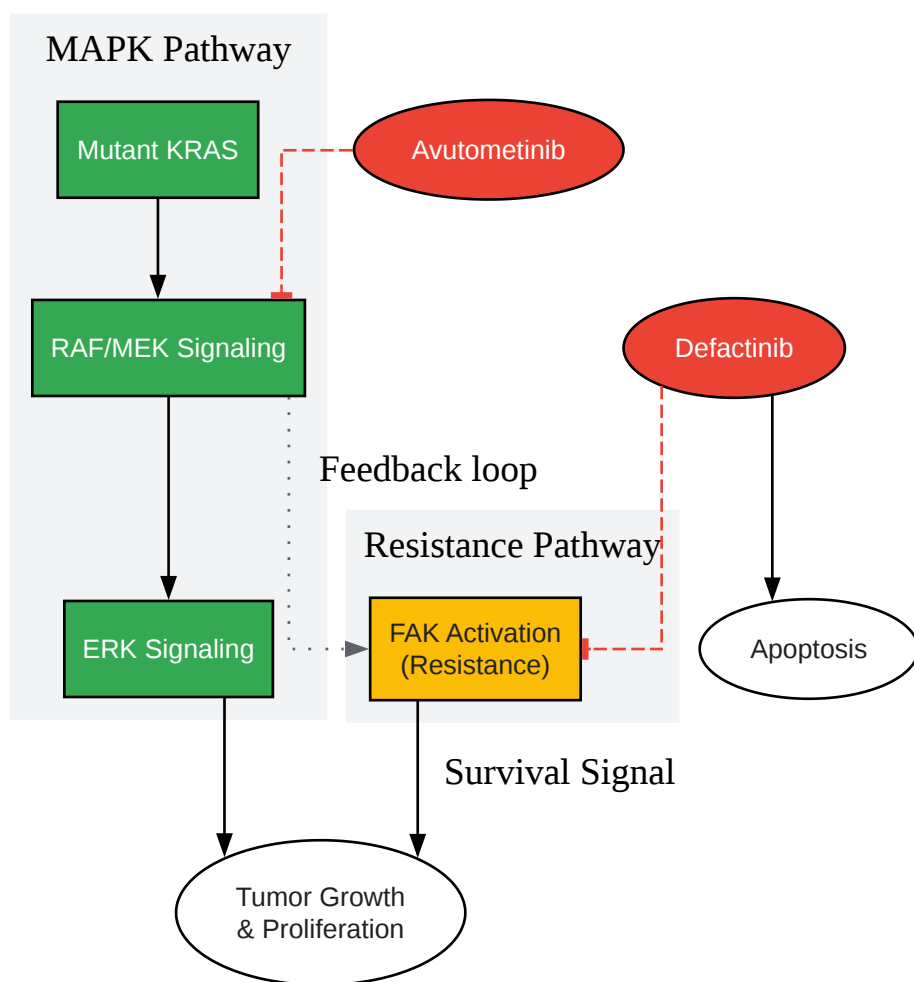
## Visualizations

## Signaling Pathways and Experimental Workflow



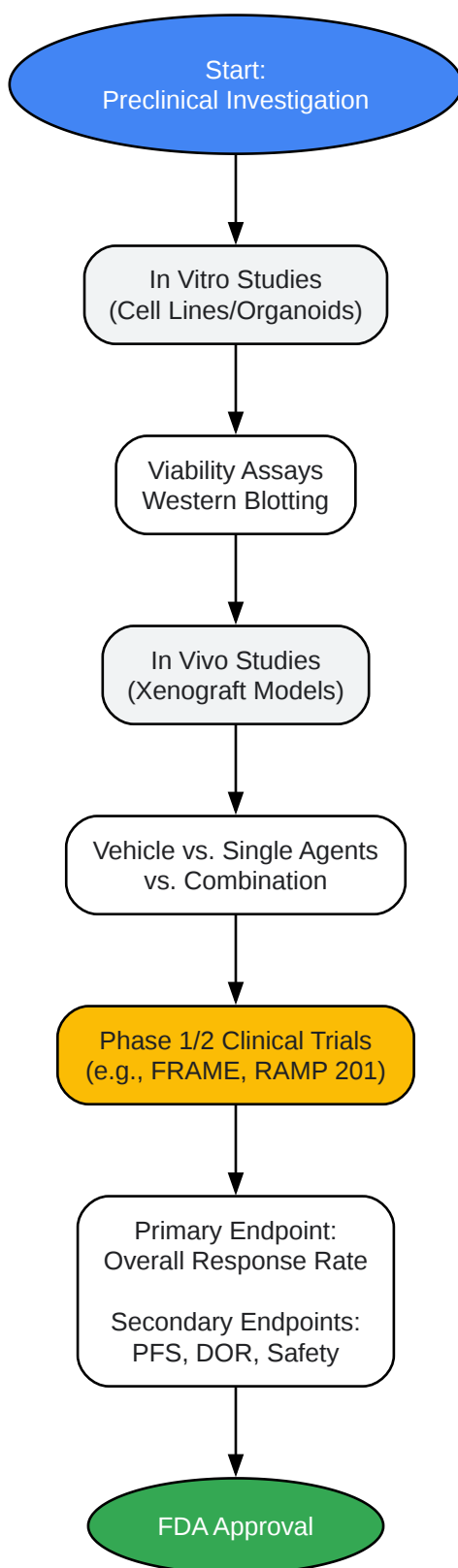
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Caption: FAK signaling pathway and the point of Defactinib inhibition.



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Caption: Synergistic mechanism of Avutometinib and Defactinib.



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Caption: General experimental workflow for Defactinib evaluation.



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